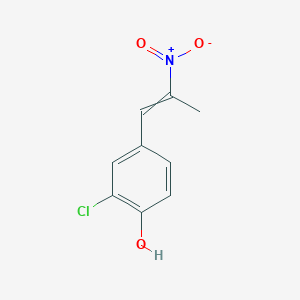
2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol is an organic compound belonging to the class of nitroalkenes It is characterized by the presence of a chloro group, a nitro group, and a phenolic hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol typically involves a nucleophilic aromatic substitution reaction. The process begins with the reaction of 2-chlorophenol with nitroethane in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is carried out under controlled conditions, including temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminium hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Strong nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Phenyl-2-nitropropene: Similar structure but lacks the chloro and phenolic hydroxyl groups.
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol: Positional isomer with different substitution pattern.
Uniqueness: 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol is unique due to the presence of both chloro and phenolic hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
61131-67-7 |
|---|---|
Formule moléculaire |
C9H8ClNO3 |
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
2-chloro-4-(2-nitroprop-1-enyl)phenol |
InChI |
InChI=1S/C9H8ClNO3/c1-6(11(13)14)4-7-2-3-9(12)8(10)5-7/h2-5,12H,1H3 |
Clé InChI |
KEOKTXDPQTYLJE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC(=C(C=C1)O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)
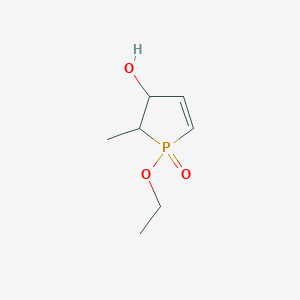
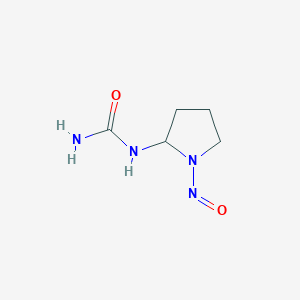
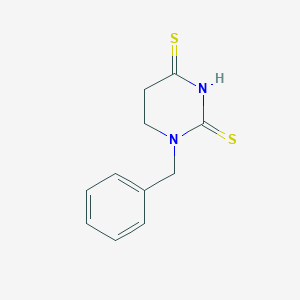
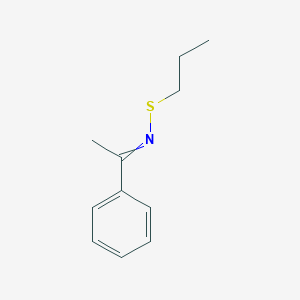
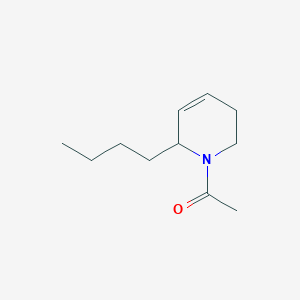
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)
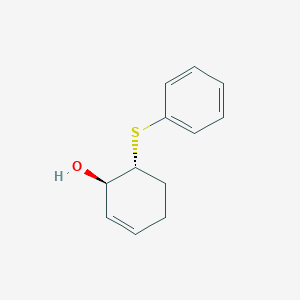
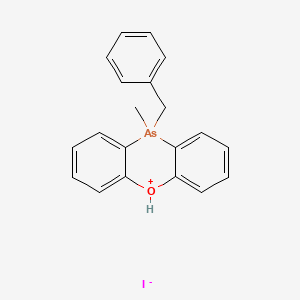
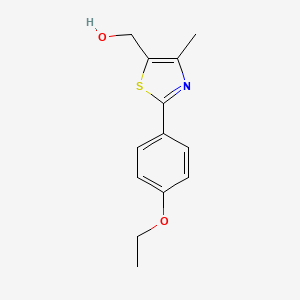

![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
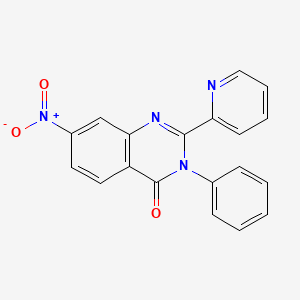
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
